molecular formula C10H9ClN2O4 B14592009 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride CAS No. 61101-57-3

3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride

Cat. No.: B14592009
CAS No.: 61101-57-3
M. Wt: 256.64 g/mol
InChI Key: RFRAAHVNVOOZSW-UHFFFAOYSA-N
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Description

3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that features a nitro group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride can be achieved through a multistep process involving nitration, esterification, and chlorination reactions. The general steps are as follows:

    Nitration: The nitration of benzene to introduce the nitro group can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a temperature range of 50-60°C.

    Chlorination: The final step involves the conversion of the carboximidoyl group to its chloride form using thionyl chloride or phosphorus trichloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester and chloride groups can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Amino Derivatives: From reduction of the nitro group.

    Carboxylic Acids and Alcohols: From hydrolysis of ester and chloride groups.

Scientific Research Applications

3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Medicinal Chemistry:

    Biological Studies: Used as a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and chloride groups can participate in hydrolysis reactions, releasing active species that can further react with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoyl Chloride: Similar structure but lacks the propanoyloxy group.

    N-(Propanoyloxy)benzene-1-carboximidoyl Chloride: Lacks the nitro group.

    3-Nitrobenzene-1-carboximidoyl Chloride: Lacks the propanoyloxy group.

Properties

CAS No.

61101-57-3

Molecular Formula

C10H9ClN2O4

Molecular Weight

256.64 g/mol

IUPAC Name

[[chloro-(3-nitrophenyl)methylidene]amino] propanoate

InChI

InChI=1S/C10H9ClN2O4/c1-2-9(14)17-12-10(11)7-4-3-5-8(6-7)13(15)16/h3-6H,2H2,1H3

InChI Key

RFRAAHVNVOOZSW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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